
Safinamide
Vue d'ensemble
Description
Le safinamide est un nouveau médicament antiparkinsonien doté de propriétés anti-dyskinésiques potentielles. Il est principalement utilisé comme traitement d’appoint de la maladie de Parkinson, en particulier pendant les épisodes « off » lorsque les effets de la lévodopa s’estompent . Le this compound possède plusieurs mécanismes d’action, y compris l’inhibition de la monoamine oxydase B, qui joue un rôle crucial dans la dégradation de la dopamine .
Applications De Recherche Scientifique
Parkinson's Disease Management
Safinamide is predominantly studied for its role in alleviating motor symptoms in patients with PD, particularly those experiencing "off" time while on levodopa therapy. Clinical trials have demonstrated significant improvements in motor control when this compound is added to existing treatments.
- Efficacy in Motor Fluctuations : A phase III trial indicated that this compound significantly increased "on" time without troublesome dyskinesia compared to placebo, with a notable increase of 1.04 hours at week 2 versus 0.40 hours in the placebo group (p < 0.001) .
- Long-term Benefits : The SETTLE study highlighted that early responders to this compound maintained improvements in "on" time for up to 24 weeks, suggesting that initial positive responses may predict long-term benefits .
Quality of Life Improvements
This compound has been associated with enhancements in quality of life metrics among PD patients. A consensus among movement disorder specialists confirmed its positive impact on various non-motor symptoms, including mood and pain management, although consensus was lacking regarding cognitive improvements .
- Pain Management : Post-hoc analyses revealed a reduction in pain-related scores among patients treated with this compound, indicating its potential utility in addressing pain associated with motor fluctuations .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties beyond its symptomatic treatment capabilities. Studies have indicated that it may help protect dopaminergic neurons from degeneration, a critical aspect of PD pathology .
Adjunctive Therapy
This compound is often prescribed as an adjunct to standard PD therapies such as levodopa and dopamine agonists. Its ability to enhance the effects of these medications while reducing side effects like dyskinesia makes it a valuable addition to treatment regimens .
Efficacy Summary from Clinical Trials
Study | Population | Treatment Duration | Primary Outcome | Results |
---|---|---|---|---|
XINDI Study | Patients with fluctuating PD | 24 weeks | Change in "on" time | Significant improvement in "on" time without dyskinesia |
SETTLE Study | Early responders | 24 weeks | Maintenance of "on" time improvement | 81% maintained improvement from week 2 to week 24 |
Quality of Life Assessment | Various PD patients | Variable | PDQ-39 scores | Significant reduction in pain-related sub-items |
Case Study: Efficacy in Fluctuating Patients
A retrospective analysis involving fluctuating PD patients treated with this compound demonstrated significant reductions in both motor symptoms and quality-of-life impairments over a six-month period. Patients reported improved daily functioning and reduced reliance on additional pain medications.
Case Study: Long-term Treatment Effects
In a cohort study following patients over two years, this compound was shown to improve emotional well-being and reduce depressive symptoms significantly compared to baseline assessments. This suggests its role not only in managing motor symptoms but also enhancing overall mental health outcomes in PD patients.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La préparation du safinamide implique plusieurs étapes clés. Une méthode comprend la réaction du 4-(3-fluorobenzyloxy)benzaldéhyde avec l’ammoniaque propionamide en présence de méthanol et de cyanoborohydrure de sodium . La réaction est contrôlée à des températures comprises entre 0 et 60 degrés Celsius pendant 2 à 4 heures. La phase organique est ensuite soumise à une cristallisation par refroidissement, une filtration et un séchage pour obtenir du this compound de haute pureté .
Méthodes de production industrielle
Dans les milieux industriels, la préparation du mésylate de this compound consiste à ajouter une phase organique concentrée dans un solvant organique sous protection d’azote, suivie d’un chauffage et d’un refroidissement contrôlés. La solution est ensuite soumise à une purification et une cristallisation pour obtenir le produit cible .
Analyse Des Réactions Chimiques
Types de réactions
Le safinamide subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former de l’acide this compound.
Réduction : Les réactions de réduction peuvent convertir le this compound en sa forme alcaline libre.
Substitution : Le this compound peut subir des réactions de substitution pour former divers dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Le cyanoborohydrure de sodium est couramment utilisé pour les réactions de réduction.
Substitution : Divers agents halogénants peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Acide this compound.
Réduction : Alcali libre de this compound.
Substitution : Divers dérivés du this compound.
Applications de la recherche scientifique
Le this compound a une large gamme d’applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour l’étude des inhibiteurs de la monoamine oxydase B.
Biologie : Étudié pour ses effets neuroprotecteurs et neurorestaurateurs dans les modèles animaux.
Industrie : Utilisé dans l’industrie pharmaceutique pour le développement de médicaments antiparkinsoniens.
Mécanisme D'action
Le safinamide exerce ses effets par le biais de plusieurs mécanismes :
Inhibition de la monoamine oxydase B : Le this compound inhibe sélectivement et de manière réversible la monoamine oxydase B, empêchant la dégradation de la dopamine et augmentant sa disponibilité dans le cerveau.
Blocage des canaux sodiques et calciques dépendants du voltage : Le this compound bloque ces canaux, réduisant la libération de glutamate et offrant des effets neuroprotecteurs.
Inhibition de la libération de glutamate : En inhibant la libération de glutamate, le this compound contribue à moduler l’excitotoxicité et à protéger les neurones.
Comparaison Avec Des Composés Similaires
Composés similaires
Sélégiline : Un autre inhibiteur de la monoamine oxydase B utilisé dans le traitement de la maladie de Parkinson.
Rasagiline : Un inhibiteur sélectif de la monoamine oxydase B doté de propriétés neuroprotectrices.
Singularité du safinamide
Multiples mécanismes d’action : Contrairement à la sélégiline et à la rasagiline, le this compound possède des mécanismes d’action supplémentaires, y compris le blocage des canaux sodiques et calciques et l’inhibition de la libération de glutamate.
Inhibition réversible : Le this compound fournit une inhibition réversible de la monoamine oxydase B, ce qui peut offrir un profil de sécurité différent par rapport aux inhibiteurs irréversibles.
Activité Biologique
Safinamide, an aminoamide derivative, is primarily utilized in the treatment of Parkinson's disease (PD). It exhibits a unique dual mechanism of action that combines the inhibition of monoamine oxidase B (MAO-B) with modulation of glutamate release through voltage-dependent sodium and calcium channel blockade. This multifaceted approach not only enhances dopaminergic transmission but also provides neuroprotective effects, making this compound a valuable therapeutic option for patients experiencing motor fluctuations associated with PD.
This compound's biological activity can be attributed to several key mechanisms:
- MAO-B Inhibition : By selectively and reversibly inhibiting MAO-B, this compound decreases the breakdown of dopamine in the brain, thus enhancing dopaminergic signaling .
- Glutamate Modulation : The compound reduces glutamate release, which is crucial in preventing excitotoxicity linked to PD progression. This is achieved through blockade of voltage-dependent sodium and calcium channels .
- Neuroprotective Effects : In various animal models, this compound has demonstrated neuroprotective properties, reducing neuronal cell death in conditions like MPTP-induced neurotoxicity and kainic acid-induced seizures .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Rapid absorption with peak plasma concentrations occurring between 2 to 4 hours post-administration. The total bioavailability is approximately 95% .
- Distribution : A volume of distribution of 1.8 liters/kg and a high protein binding rate (88–90%) indicate extensive distribution within the body .
- Metabolism : Primarily metabolized by amidases and cytochrome P450 enzymes (especially CYP3A4), leading to several metabolites, including this compound acid .
- Elimination : About 76% of this compound is eliminated renally, with a half-life of approximately 22 hours, allowing for once-daily dosing .
Efficacy in Clinical Studies
Clinical trials have established the efficacy of this compound in improving motor symptoms and reducing "off" time in PD patients. Notable findings include:
- Improvement in ON Time : In a meta-analysis, patients receiving this compound showed a significant increase in ON-time without troublesome dyskinesia compared to placebo groups. For instance, a study indicated that 56% of patients in the this compound group achieved an increase in ON-time of at least 1 hour by Week 24 .
- Reduction in OFF Time : this compound treatment led to significant reductions in OFF time and improvements in Unified Parkinson's Disease Rating Scale (UPDRS) scores, demonstrating its effectiveness as an adjunct therapy to levodopa .
Adverse Effects
While generally well-tolerated, this compound can cause adverse effects. Commonly reported treatment-emergent adverse events (TEAEs) include:
- Dyskinesia : More prevalent in the this compound group compared to placebo (14.6% vs. 5.5%) but with a lower incidence of severe TEAEs overall .
- Other TEAEs : These may include nausea, insomnia, and hallucinations; however, severe adverse events were less frequent compared to placebo groups .
Case Studies and Research Findings
Several case studies have highlighted the clinical benefits of this compound:
- Long-term Efficacy Study : A study assessing long-term efficacy found that patients maintained significant improvements in motor function over extended periods when treated with this compound as an adjunct to their existing PD therapies .
- Quality of Life Improvements : Research indicates that patients on this compound reported enhancements in quality of life metrics alongside reductions in motor symptoms .
Summary Table
Parameter | This compound |
---|---|
Mechanism | MAO-B inhibition; Glutamate modulation |
Bioavailability | ~95% |
Half-life | ~22 hours |
Common Adverse Effects | Dyskinesia, nausea |
Efficacy | Significant increase in ON-time |
Propriétés
IUPAC Name |
(2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMGRZFTLSKBAP-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601010282 | |
Record name | Safinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601010282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Safinamide is a unique molecule with multiple mechanisms of action and a very high therapeutic index. It combines potent, selective, and reversible inhibition of MAO-B with blockade of voltage-dependent Na+ and Ca2+ channels and inhibition of glutamate release. Safinamide has neuroprotective and neurorescuing effects in MPTP-treated mice, in the rat kainic acid, and in the gerbil ischemia model. | |
Record name | Safinamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06654 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
133865-89-1 | |
Record name | Safinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133865-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Safinamide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133865891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Safinamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06654 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Safinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601010282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-{4-[(3-Fluorbenzyl)oxy]benzyl}-L-alaninamid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.167 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SAFINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90ENL74SIG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.